2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine
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Overview
Description
2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that features both chlorine and iodine substituents on an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine typically involves the halogenation of imidazo[1,2-a]pyridine derivatives. One common method includes the chloromethylation of 5-iodoimidazo[1,2-a]pyridine using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Coupling Reactions: The iodine substituent allows for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.
Major Products
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives.
Coupling Reactions: Products include biaryl or alkyne derivatives.
Scientific Research Applications
2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action for 2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The chloromethyl and iodine groups can facilitate binding to biological targets, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Similar Compounds
2-Chloromethylpyridine: An alkylating agent used in the synthesis of pyridine-containing ligands.
Imidazo[1,2-a]pyridine Derivatives: These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, affecting their chemical properties and applications.
Uniqueness
2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine is unique due to the presence of both chloromethyl and iodine groups, which provide versatile reactivity for various chemical transformations and applications .
Properties
Molecular Formula |
C8H6ClIN2 |
---|---|
Molecular Weight |
292.50 g/mol |
IUPAC Name |
2-(chloromethyl)-5-iodoimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6ClIN2/c9-4-6-5-12-7(10)2-1-3-8(12)11-6/h1-3,5H,4H2 |
InChI Key |
ZGMBXYIGVKZEBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)I)CCl |
Origin of Product |
United States |
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